Rubroflavin

Description

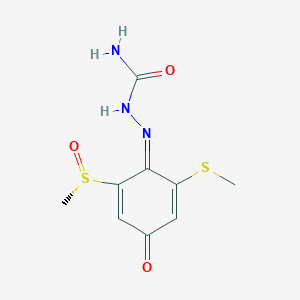

Structure

3D Structure

Properties

CAS No. |

138749-63-0 |

|---|---|

Molecular Formula |

C9H11N3O3S2 |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

[4-hydroxy-2-methylsulfanyl-6-[(S)-methylsulfinyl]phenyl]iminourea |

InChI |

InChI=1S/C9H11N3O3S2/c1-16-6-3-5(13)4-7(17(2)15)8(6)11-12-9(10)14/h3-4,13H,1-2H3,(H2,10,14)/t17-/m0/s1 |

InChI Key |

UWVQDKLIYCMDDV-NLZINVLXSA-N |

SMILES |

CSC1=C(C(=CC(=C1)O)S(=O)C)N=NC(=O)N |

Isomeric SMILES |

CSC\1=CC(=O)C=C(/C1=N\NC(=O)N)[S@@](=O)C |

Canonical SMILES |

CSC1=CC(=O)C=C(C1=NNC(=O)N)S(=O)C |

Synonyms |

rubroflavin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Rubroflavin

Identification of Producer Organisms

The primary known natural sources of Rubroflavin are fungi belonging to the genus Calvatia, commonly known as puffball mushrooms. These organisms synthesize a variety of pigments, among which this compound and its related compounds have been identified.

Fungal Species, e.g., Calvatia rubro-flava and Calvatia craniformis

Specific species of puffball mushrooms have been identified as producers of this compound. Notably, Calvatia rubro-flava, the orange-staining puffball, is a key source. mushroomexpert.comtexasmushrooms.org Its very name, "rubro-flava," hints at the reddish-yellow pigments it contains. Another significant producer is Calvatia craniformis, commonly referred to as the brain puffball or skull-shaped puffball. wikipedia.orgjungledragon.comtexasmushrooms.org Research has confirmed the presence of a tautomer of this compound within this species. Several bioactive compounds have been isolated from C. craniformis, indicating a complex chemical composition. wikipedia.orgtexasmushrooms.org

Co-occurrence with Analogous Pigments (e.g., Deoxythis compound, Oxythis compound)

While this compound has been identified in Calvatia species, detailed studies specifically documenting the co-occurrence of its analogues, Deoxythis compound and Oxythis compound, within the same fungal matrix are not extensively available in the reviewed literature. Fungi are known to produce a diverse array of pigments, often as a mixture of structurally related compounds. nih.gov For instance, research on other fungi has shown the isolation of multiple pigments from a single source. nih.gov Therefore, it is plausible that analogues of this compound could be present alongside the primary compound in Calvatia rubro-flava and Calvatia craniformis. However, specific identification and characterization of Deoxythis compound and Oxythis compound in these species require further targeted investigation.

Advanced Strategies for Isolation and Purification from Complex Biological Matrices

The extraction and purification of this compound from its natural fungal sources involve a multi-step process designed to separate the target compound from a complex mixture of other cellular components.

The initial step typically involves the extraction of pigments from the fungal biomass. This is often achieved through solvent extraction, where organic solvents are used to draw out the desired compounds. researchgate.netnih.gov For fungal pigments, a variety of solvents and techniques can be employed, including the use of methanol (B129727) for the extraction of compounds from Calvatia nipponica. nih.gov The choice of solvent is crucial and is often determined by the polarity of the target pigment.

Following extraction, a series of chromatographic techniques are employed for the isolation and purification of the specific pigment. These methods separate compounds based on their differential physical and chemical properties. Common techniques include:

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial separation and identification of pigments in a mixture. researchgate.netajbls.com It allows for a rapid assessment of the components present in the crude extract.

Column Chromatography: This technique is used for the preparative separation of larger quantities of the pigment. ajbls.com The crude extract is passed through a column packed with a stationary phase, and different compounds are eluted at different rates, allowing for their collection as separate fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of the target compound. nih.govresearchgate.net It offers high resolution and sensitivity, enabling the separation of closely related molecules. For instance, preparative and semi-preparative HPLC have been successfully used to isolate major constituents from Calvatia nipponica extracts. nih.gov

Given that this compound exists as a tautomer, the purification process may require specialized chromatographic conditions to effectively separate the different isomeric forms. The stability of the compound during extraction and purification is also a critical consideration.

Advanced Structural Elucidation and Stereochemical Characterization of Rubroflavin and Its Analogs

Application of Advanced Spectroscopic Techniques for Structural Determination

Modern spectroscopic methods are indispensable tools for piecing together the molecular puzzle of complex organic compounds. routledge.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiroptical spectroscopy each provide unique and complementary pieces of information. routledge.comresearchgate.net For Rubroflavin and its related analogs, these methods have been pivotal in moving from a simple molecular formula to a fully realized structural and stereochemical assignment. researchgate.netresearchgate.net

The initial characterization of this compound involves determining its molecular formula and basic connectivity. High-resolution mass spectrometry is crucial for establishing the elemental composition. Following this, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the carbon-hydrogen framework.

Detailed analysis using ¹³C NMR spectroscopy has been particularly revealing. For instance, in related compounds, ¹³C NMR data showed that samples were mixtures of chromatographically inseparable diastereomers, highlighting the complexity of the molecular structure. researchgate.net this compound itself is known to exist in a reduced 'leuco' form in its natural fungal source, which is readily oxidized to the final structure. researchgate.net The identification of these features—such as the presence of diastereomers and precursor forms—represents the elucidation of non-basic structural elements that go beyond simple connectivity.

The structural relationships between this compound and its co-isolated or synthetically derived analogs provide further confirmation of their structures. Key derivatives include Deoxythis compound, Oxythis compound, and Craniformin. Research has shown that optically active (S,S)-Oxythis compound and (S)-Craniformin can be produced from esters of Deoxythis compound through a process of stereoselective sulfoxidation. researchgate.net This chemical correlation not only supports the proposed structures but also links their absolute stereochemistries.

Interactive Table: Comparative Data of this compound and its Derivatives

| Compound | Key Structural Feature | Method of Relation | Stereochemical Note |

|---|---|---|---|

| This compound | Contains a sulfoxide (B87167) group | Parent compound | Configuration determined indirectly nih.gov |

| Deoxythis compound | Lacks the sulfoxide oxygen | Precursor for derivatives | Used in stereoselective synthesis researchgate.net |

| Oxythis compound | Contains an additional oxidation | Derived from Deoxythis compound | (S,S) configuration obtained researchgate.net |

| Craniformin | Structurally related analog | Derived from Deoxythis compound | (S) configuration obtained researchgate.net |

Stereochemical Assignment Methodologies

Assigning the absolute configuration—the precise 3D arrangement of atoms at a chiral center—is one of the most challenging aspects of structural elucidation. For this compound, a multi-faceted approach combining chemical degradation, chiroptical spectroscopy, and computational chemistry was required to achieve an unambiguous assignment. researchgate.netnih.gov

A key strategy employed to decipher this compound's stereochemistry was its controlled thermal decomposition. nih.gov Heating this compound results in a fragmentation reaction that yields a simpler, more readily analyzable molecule: (-)-3-methanesulfinyl-5-(methylthio)phenol. researchgate.net The crucial aspect of this transformation is that the stereocenter at the sulfur atom remains intact during the process. nih.gov Therefore, by determining the absolute configuration of this smaller decomposition product, the configuration of the corresponding sulfur atom in the parent this compound molecule could be confidently inferred. researchgate.netnih.gov

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. wiley.com It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. wiley.com In the case of this compound's thermal decomposition product, 3-methanesulfinyl-5-methylmercaptophenol, the experimental CD spectrum was measured. nih.gov This spectrum, specifically the sign of the longest wavelength Cotton effect, served as the experimental benchmark that needed to be correlated with a theoretical model to assign the absolute configuration. nih.gov

The definitive assignment of the absolute configuration was achieved by integrating experimental CD data with high-level quantum mechanical (QM) calculations. nih.govresearchgate.net This combined QM/CD approach provides a robust method for solving complex stereochemical problems. researchgate.netresearchgate.net

The process for this compound's decomposition product involved several computational steps:

Conformational Search: An extensive search for all possible stable 3D conformations of the (R)-isomer of 3-methanesulfinyl-5-methylmercaptophenol was performed. This resulted in fifteen distinct low-energy structures. nih.gov

Geometry Optimization: Each of these conformations was then subjected to geometry optimization using density functional theory (DFT) or Hartree-Fock (HF) theory. For this molecule, calculations were performed at the HF/6-31+G* level. nih.gov

CD Spectrum Simulation: The theoretical CD spectrum was then simulated by calculating the spectrum for each individual conformer (using the non-empirical CIS method) and then combining them as a Boltzmann-weighted average. nih.gov

Comparison and Assignment: Finally, this calculated CD spectrum was compared to the experimentally measured one. The agreement between the signs of the key Cotton effects in the experimental and calculated spectra allowed for the unambiguous assignment of the (S) configuration to the thermal decomposition product, and by extension, to the chiral sulfur atom in this compound itself. researchgate.netnih.gov

Interactive Table: Quantum Mechanical Calculation Workflow for this compound's Thermolysis Product

| Step | Method/Level of Theory | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | HF/6-31+G* | To find stable 3D structures of the conformers. | nih.gov |

| Energy Calculation | ZPE + MP2/6-31+G//HF/6-31+G | To determine the relative energies and Boltzmann population of each conformer. | nih.gov |

| CD Spectrum Calculation | Non-empirical CIS | To simulate the CD spectrum as a Boltzmann-weighted average of all conformers. | nih.gov |

Computational Conformer Analysis in Stereochemical Studies

Computational conformer analysis has emerged as a powerful and indispensable tool in the stereochemical elucidation of complex natural products, including this compound. This approach is particularly crucial when traditional methods, such as X-ray crystallography, are not feasible. By combining quantum chemical calculations with experimental chiroptical data, researchers can determine the absolute configuration of chiral molecules with a high degree of confidence. nih.govnih.gov The general methodology involves a multi-step process that systematically explores the conformational landscape of a molecule to predict its spectroscopic properties. nih.gov

A typical workflow for the computational determination of absolute configuration is outlined below:

Table 1: General Workflow for Computational Stereochemical Assignment

| Step | Description | Common Methods Used |

|---|---|---|

| 1. Conformational Search | An initial broad exploration of the molecule's potential energy surface is performed to identify a comprehensive set of low-energy conformers. This step aims to ensure no significant conformers are missed. | Molecular Mechanics (e.g., MMFF94), Semi-empirical methods (e.g., AM1, PM3). nih.gov |

| 2. Geometry Optimization | The geometries of the conformers identified in the initial search are then optimized at a higher level of theory to obtain more accurate structures and relative energies. Solvent effects are often included at this stage. | Density Functional Theory (DFT) with various functionals (e.g., B3LYP, BP86) and basis sets. Solvation models like COSMO or IEFPCM are used to simulate solution environments. nih.govmdpi.comresearchgate.net |

| 3. Energy Calculation & Population Analysis | The final free energies of all optimized conformers are calculated. These energies are then used to determine the relative population of each conformer at a specific temperature (e.g., 298.15 K) based on the Boltzmann distribution. | DFT calculations of Gibbs free energy. |

| 4. Chiroptical Spectra Calculation | For each significantly populated conformer, the chiroptical properties, typically the Electronic Circular Dichroism (ECD) spectrum, are calculated. | Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net |

| 5. Final Spectrum Generation & Comparison | The calculated spectra of the individual conformers are averaged, weighted by their Boltzmann populations, to generate a final theoretical spectrum. This theoretical spectrum is then compared with the experimentally measured spectrum. | A close match between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra allows for the assignment of the absolute configuration. researchgate.net |

In the specific case of this compound, computational analysis was instrumental in definitively establishing its absolute configuration. researchgate.net Researchers employed Density Functional Theory to investigate the structures of approximately 30 plausible isomers of the compound. researchgate.net A critical finding from these calculations was the identification of a single quinoid isomer that was significantly more stable than all other structures by an energy gap of about 4 kcal/mol. researchgate.net This large energy difference indicated that this one conformer would overwhelmingly dominate the conformational equilibrium, and therefore, its chiroptical properties would dictate the measured CD spectrum.

The geometry of this most stable isomer was further optimized, taking into account the influence of a solvent by using an electrostatic model (COSMO). researchgate.net Subsequently, Time-Dependent Density Functional Theory (TDDFT) calculations were performed on this optimized structure to predict the ECD spectrum. researchgate.net

The comparison revealed that the calculated spectrum for the isomer with the (S) configuration at the sulfoxide chiral center agreed well with the experimentally measured CD spectrum, especially concerning the signs of the Cotton effects in the long-wavelength region. researchgate.net This strong correlation between the theoretical and experimental data provided compelling evidence to assign the absolute configuration of this compound as (S). researchgate.net

Table 2: Summary of Computational Study on this compound's Absolute Configuration

| Computational Method | Details | Key Finding | Assigned Configuration |

|---|---|---|---|

| Structure Optimization | Density Functional Theory (DFT) with the BP86 functional and a triple-zeta valence (TZVP) basis set. researchgate.net | Identified a single quinoid isomer as the most stable structure by ~4 kcal/mol. researchgate.net | - |

| Solvent Effects | The Conductor-like Screening Model (COSMO) was used to simulate the solvent environment. researchgate.net | The inclusion of the solvent model improved the agreement between the calculated and experimental spectra. researchgate.net | - |

| Chiroptical Calculation | Time-Dependent Density Functional Theory (TDDFT) was used to calculate the ECD spectrum. researchgate.net | The calculated ECD spectrum for the (S)-isomer matched the experimental CD spectrum. researchgate.net | (S) at the S(O)CH3 group. researchgate.net |

This successful application underscores the power of computational conformer analysis as a crucial technique in modern natural product chemistry, enabling the precise stereochemical characterization of complex molecules like this compound.

Biological Function and Cellular Roles of Rubroflavin in Microorganisms

Functional Implications in Producer Organisms (e.g., Fungi, Bacteria)

In the microorganisms that produce it, rubroflavin is a crucial metabolite for growth and cellular function. nih.gov Its primary role is to be converted into FMN and FAD, which are required for the metabolism of proteins, carbohydrates, and lipids. wikipedia.orgnih.gov Fungi and bacteria cannot survive without the ability to synthesize this essential component, which is why the biosynthetic pathway of this compound is considered a promising target for novel antifungal drugs. nih.gov

The synthesis of this compound in microorganisms is a regulated process. nih.gov For instance, in some bacteria and yeasts, production is significantly increased under conditions of iron deficiency. nih.govnih.gov This may be because this compound can act as an electron donor for iron reduction or as a necessary cofactor for enzymatic activity in an iron-starved environment. nih.gov Fermentative production of this compound is a hallmark of certain ascomycetes like Ashbya gossypii, which accumulates the compound in its mycelia, giving the fungus a distinct yellow color. nih.gov While essential for the producers, its synthesis is tightly controlled to prevent overproduction. nih.gov

Interaction with Biological Macromolecules and Cellular Components

The biological activity of this compound is mediated through its conversion into the more complex molecules FMN and FAD. wikipedia.org These flavin cofactors then bind to various proteins, converting them into active flavoproteins. oregonstate.edu It is in the form of these flavoproteins that this compound interacts with other cellular components to execute its diverse functions. Flavoproteins represent a significant portion of the microbial proteome, with FAD being the more abundant form, binding to approximately 75% of flavin-dependent proteins. wikipedia.org

This compound is fundamental to the function of a large class of enzymes known as flavoenzymes or flavoproteins, which require FAD or FMN as a cofactor to catalyze their reactions. oregonstate.edunumberanalytics.com These enzymes are critical in numerous metabolic pathways. oregonstate.edu

Key flavin-dependent enzymes modulated by the availability of this compound include:

NADH Dehydrogenase (Complex I) and Succinate Dehydrogenase (Complex II): Both are essential components of the mitochondrial electron transport chain, central to cellular energy production (ATP synthesis). numberanalytics.comnumberanalytics.com

Glutathione (B108866) Reductase: A crucial FAD-dependent enzyme that maintains the cellular redox balance by regenerating the antioxidant glutathione. oregonstate.edunumberanalytics.com A deficiency in this compound impairs its activity, leading to increased oxidative stress. oregonstate.edu

Kynurenine 3-monooxygenase: This FAD-dependent enzyme is necessary for the synthesis of niacin-containing coenzymes (NAD and NADP) from the amino acid tryptophan. wikipedia.orgoregonstate.edu

Pyridoxine 5'-phosphate oxidase: An FMN-dependent enzyme required to convert vitamin B6 into its active coenzyme form. wikipedia.org

Methylenetetrahydrofolate reductase (MTHFR): This FAD-dependent enzyme is a key player in folate metabolism. wikipedia.orgoregonstate.edu

When an organism faces a shortage of this compound, the activity of these flavoenzymes diminishes, though a specific hierarchy exists where enzymes critical for core energy production are often preserved longer than others. nih.gov

The chemical utility of this compound is rooted in the ability of its isoalloxazine ring structure to participate in oxidation-reduction (redox) reactions. wikipedia.orgnih.gov This structure allows flavins to act as versatile electron carriers, capable of accepting and donating either one or two electrons at a time. wikipedia.org This redox activity is central to its biological roles.

In cellular respiration, FAD is a critical component of the electron transport chain, accepting electrons from the metabolism of carbohydrates and fats and transferring them to subsequent complexes to generate ATP. oregonstate.edunih.gov Beyond energy production, this redox capability is vital for antioxidant defense. oregonstate.edu The FAD-dependent enzyme glutathione reductase is essential for the glutathione redox cycle, which protects cells from damage by reactive oxygen species. oregonstate.edu Furthermore, specific research on the bacterium Vibrio cholerae has demonstrated that this compound itself, not just its FAD or FMN derivatives, can act as a direct and active redox cofactor within an enzyme complex, playing a role in the terminal step of electron transfer. nih.gov The flavin structure can exist in three primary oxidation states—oxidized, semiquinone (half-reduced), and fully reduced—which underpins its involvement in a wide range of proton-coupled electron transfer reactions. researchgate.net

Role as a Microbial Secondary Metabolite in Ecological Interactions

While this compound is an essential primary metabolite for the organisms that produce it, its secretion into the environment allows it to function as a secondary metabolite, influencing ecological interactions. nih.gov Fungi, in particular, are significant producers of secondary metabolites that can have biotechnological applications. mdpi.com

This compound exhibits notable antimicrobial properties. nih.gov Studies have shown it can inhibit the growth of various pathogenic microbes, including bacteria and fungi. nih.gov This gives the producing microorganism a competitive advantage in its ecological niche.

Furthermore, this compound is an excellent natural photosensitizer. nih.gov When exposed to light, particularly UV-A, it can produce reactive oxygen species (ROS). nih.gov These ROS can induce oxidative damage in the cells of competing microbes, effectively acting as a defense mechanism. nih.gov In the context of infection, this compound can also modulate the host's immune response, potentially enhancing the clearance of pathogens. nih.govnih.gov

Synthetic Methodologies and Derivative Chemistry of Rubroflavin

Approaches to the Total Synthesis of Rubroflavin

The total chemical synthesis of Riboflavin (B1680620) (Vitamin B2) has been a subject of study since its structure was elucidated. ddugu.ac.in Early industrial synthesis was achieved through chemical processes, though these have been largely superseded by fermentation for bulk production. nih.govwikipedia.org The core of these syntheses involves the construction of the isoalloxazine ring system and the attachment of the ribityl side chain.

A common strategy for the total synthesis of Riboflavin and its analogs involves the condensation of a substituted o-phenylenediamine (B120857) with a pyrimidine (B1678525) derivative, followed by the introduction of the ribityl side chain. The key precursors for the biosynthesis of riboflavin are ribulose 5-phosphate and guanosine (B1672433) triphosphate. wikipedia.org The chemical synthesis often mimics aspects of the biosynthetic pathway.

Key Synthetic Steps:

Formation of the Isoalloxazine Ring: A pivotal step is the reaction between a substituted aromatic amine and a pyrimidine derivative. For instance, the condensation of 3,4-dimethylaniline (B50824) with alloxan (B1665706) or a derivative thereof.

Introduction of the Ribityl Side Chain: The ribityl group is typically introduced by reacting the isoalloxazine core with D-ribose. This can be a challenging step due to the potential for multiple side reactions and the need to control stereochemistry.

The biosynthesis of riboflavin involves the enzymatic combination of two molecules of 6,7-dimethyl-8-ribityllumazine (B135004) by riboflavin synthase. wikipedia.org This dismutation reaction yields one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which is then recycled in the pathway. wikipedia.org

Table 1: Comparison of Riboflavin Synthesis Methods

| Feature | Chemical Synthesis | Biosynthesis (Fermentation) |

|---|---|---|

| Starting Materials | Substituted anilines, pyrimidine derivatives, D-ribose | Glucose, yeast extract, other nutrients |

| Number of Steps | Multi-step | Single-step (in vivo) |

| Cost-Effectiveness | Generally more expensive for bulk production | More cost-effective for large scale |

| Environmental Impact | Can involve harsh reagents and solvents | Generally more environmentally friendly |

| Control over Analogs | High control for creating specific derivatives | Limited to naturally produced analogs or requires genetic engineering |

Semisynthesis and Chemical Derivatization for Academic Structure-Activity Studies

Semisynthesis and chemical derivatization of the flavin molecule are critical for exploring structure-activity relationships (SAR). tudelft.nl These studies involve modifying the isoalloxazine ring or the ribityl side chain to understand how these changes affect the molecule's biological and chemical properties, such as its redox potential and ability to interact with enzymes. researchgate.net

Modifications to the flavin structure can be targeted at several positions:

The Isoalloxazine Ring System: The aromatic portion of the flavin ring can be altered by introducing different substituents at the 7 and 8 positions. For example, the replacement of the methyl groups in riboflavin can lead to analogs with different electronic properties.

The N1, N3, and N10 Positions: The nitrogen atoms in the isoalloxazine ring are key sites for derivatization. Alkylation or other modifications at these positions can significantly impact the flavin's redox properties and solubility. researchgate.net

The Ribityl Side Chain: The hydroxyl groups of the ribityl side chain can be esterified, etherified, or replaced to study their role in binding to proteins and enzymes.

A notable example of a naturally occurring riboflavin analog with significant biological activity is roseoflavin, which has a dimethylamino group at the 8-position instead of a methyl group. researchgate.netresearchgate.net Studies on such analogs help in understanding the requirements for antimicrobial activity and for targeting specific enzymes or riboswitches. researchgate.net

Table 2: Examples of Riboflavin Derivatives and their Significance in SAR Studies

| Derivative Name | Structural Modification | Significance in SAR |

|---|---|---|

| Flavin Mononucleotide (FMN) | Phosphorylation at the 5'-hydroxyl of the ribityl chain | A key coenzyme form; essential for binding to many flavoenzymes. researchgate.net |

| Flavin Adenine (B156593) Dinucleotide (FAD) | Adenosylation of FMN | Another major coenzyme form with a broader range of redox potentials. researchgate.net |

| Roseoflavin | 8-demethyl-8-dimethylamino-riboflavin | A natural antibiotic analog that targets the FMN riboswitch. researchgate.netresearchgate.net |

| Lumiflavin | Photodegradation product; loss of the ribityl chain and methylation at N10 | Lacks vitamin activity; used in studies of flavin photochemistry. nih.gov |

| Alloxazine Derivatives | Modifications at N1 and N3 positions | Used to study the influence of the pyrimidine part of the ring on redox properties. researchgate.net |

Synthesis of Structural Analogs and Related Azo/Azoxy Chromophores

The synthesis of structural analogs of flavins extends to compounds containing azo (-N=N-) and azoxy (-N=N⁺-O⁻) groups. These chromophores are of interest for their unique electronic and photochemical properties, with applications as dyes, molecular switches, and in materials science. researchgate.netresearchgate.netanjs.edu.iq

The synthesis of azo-flavins can be approached by incorporating an azo linkage into one of the aromatic precursors before the condensation step to form the isoalloxazine ring. researchgate.netarkat-usa.org This typically involves diazotization of an aromatic amine followed by a coupling reaction with an activated aromatic compound. arkat-usa.orgunb.ca

General Scheme for Azo-Flavonoid Synthesis:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo compound. anjs.edu.iqunb.ca

Cyclization: The resulting azo-substituted precursor is then used in a subsequent reaction to form the final heterocyclic ring system, such as a flavone. researchgate.netarkat-usa.org

The synthesis of azoxy compounds can be achieved through the oxidation of anilines or the reduction of nitroaromatics. researchgate.netorganic-chemistry.org Enzymatic methods using unspecific peroxygenases have also been explored for the formation of azoxy compounds from anilines. tudelft.nl The biosynthesis of some natural products with azoxy bonds involves the dimerization of nitrogen transient radicals formed from nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Table 3: Synthetic Methods for Azo and Azoxy Compounds

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product |

|---|---|---|---|

| Azo Coupling | Aromatic amine, coupling component (e.g., phenol) | NaNO₂, HCl (diazotization); alkaline or acidic conditions for coupling | Azo compound |

| Reductive Dimerization | Nitrosobenzenes | Heating, sometimes in the presence of a catalyst | Azoxybenzene |

| Oxidation of Anilines | Anilines | Oxone | Azoxybenzene |

| Enzymatic Synthesis | Anilines | Fungal unspecific peroxygenases, H₂O₂ | Azoxy compound |

Biotechnological Approaches for Rubroflavin Production and Engineering

Microbial Fermentation Strategies for Biosynthesis

Microbial fermentation is the primary method for the commercial production of riboflavin (B1680620). nih.govengineering.org.cn This process utilizes various microorganisms, including fungi like Ashbya gossypii and Eremothecium ashbyii, and bacteria such as Bacillus subtilis, to produce high yields of riboflavin. engineering.org.cnbiotechnology.kiev.ua The fermentation process is a single-step method, which makes it more economically viable than the multi-stage chemical synthesis. nih.gov

The selection of appropriate microbial strains is a critical first step in developing an efficient fermentation process. nih.gov Industrial production predominantly uses microorganisms like Ashbya gossypii, Candida famata, and Bacillus subtilis. nih.gov These strains are selected for their natural ability to produce riboflavin.

Optimization of these strains is achieved through several methods:

Mutagenesis: Both random and targeted mutagenesis have been employed to develop strains with enhanced riboflavin production capabilities. sci-hub.st This can involve exposing microbial populations to chemical mutagens or radiation to induce genetic variations, followed by screening for overproducers.

Selection of Resistant Mutants: A common strategy involves selecting mutants that are resistant to analogs of riboflavin, such as roseoflavin. jmbfs.org Such resistance can be indicative of mutations that lead to the overproduction of riboflavin. For instance, a potent strain of Bacillus cereus was identified by its ability to grow in the presence of high concentrations of roseoflavin. jmbfs.org

Optimization of Culture Conditions: The yield of riboflavin is highly dependent on the composition of the culture medium and fermentation conditions. Key parameters that are optimized include carbon and nitrogen sources, mineral concentrations, pH, temperature, and inoculum size. nih.govjmbfs.org For example, studies on B. subtilis have shown that optimizing the concentrations of minerals like MgSO₄, K₂HPO₄, and FeSO₄ can significantly increase riboflavin production. nih.gov Similarly, the choice of carbon source, such as glucose or fructose, can have a substantial impact on the yield. nih.gov

The following table summarizes the effects of different medium components on riboflavin production by a recombinant B. subtilis strain.

Table 1: Influence of Medium Components on Riboflavin Production by Recombinant B. subtilis X42

| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) |

|---|---|---|

| Glucose | 80 | 120 |

| Yeast Powder | 24 | 30 |

| MgSO₄ | 1 | 1.5 |

| Urea | 4 | 6 |

| CuCl₂ | 0.005 | 0.01 |

| MnCl₂ | 0.01 | 0.02 |

Source: Adapted from Li et al. (2013) nih.gov

The transition from laboratory-scale flask cultures to large-scale industrial bioreactors is a crucial step in the commercial production of riboflavin. This scale-up process requires careful consideration of various engineering and biological parameters to maintain process performance and product quality. nih.govyoutube.com

Key considerations for bioreactor cultivation and scale-up include:

Bioreactor Type and Design: Different types of bioreactors, such as stirred-tank or bubble column bioreactors, can be used. The design, including aspects like aeration pore size, can significantly impact the process. frontiersin.orgmdpi.com Single-use bioreactors are also becoming more common in the industry. frontiersin.org

Process Parameters: Critical process parameters such as temperature, pH, dissolved oxygen, and agitation speed must be carefully controlled and scaled appropriately. nih.gov For example, maintaining a constant power input per volume (P/V) or tip speed are common strategies for scaling up agitation. youtube.com

Aeration and Oxygen Transfer: Adequate oxygen supply is crucial for the growth of aerobic microorganisms and for riboflavin biosynthesis. The oxygen transfer rate (kLa) is a key parameter that needs to be maintained during scale-up. youtube.com The initial aeration volume per volume per minute (vvm) can be adjusted based on the bioreactor's aeration pore size. frontiersin.org

Feeding Strategy: Most industrial riboflavin production processes are fed-batch cultures, where nutrients are fed to the bioreactor during the fermentation process. youtube.com The feeding strategy must be scaled up to ensure that the cells receive the necessary nutrients without accumulating inhibitory byproducts. nih.gov

Inoculum Quality: The quality of the seed culture used to inoculate the bioreactor is critical for a successful fermentation. Maintaining high cell viability (typically >95%) in the inoculum is essential. youtube.com

Successful scale-up has been demonstrated for various bioprocesses, moving from bench-scale (e.g., 3-L) to pilot and production scales (e.g., 2,500-L or larger). nih.govyoutube.com

Metabolic Engineering and Genetic Manipulation for Production Improvement

Metabolic engineering and genetic manipulation offer powerful tools to enhance riboflavin production in microbial hosts. nih.govnih.govengineering.org.cn These approaches aim to rationally modify the metabolic pathways of the microorganisms to channel more precursors towards riboflavin synthesis and to remove regulatory bottlenecks. nih.govnih.gov

The biosynthesis of riboflavin starts from two main precursors: guanosine (B1672433) 5'-triphosphate (GTP) and ribulose-5-phosphate (Ru5P). nih.govfrontiersin.org A series of enzymatic reactions then converts these precursors into riboflavin. researchgate.net The key enzymes in this pathway are targets for genetic modification.

Strategies for metabolic engineering of riboflavin production include:

Overexpression of Biosynthetic Genes: Increasing the expression of the genes in the riboflavin (rib) operon is a common strategy. For example, overexpressing the ribAB gene in B. subtilis, which encodes GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone-4-phosphate synthase, has been shown to increase riboflavin production. frontiersin.org In Corynebacterium ammoniagenes, overexpressing the entire riboflavin biosynthetic gene cluster led to a significant increase in riboflavin accumulation. nih.gov

Deregulation of the Biosynthetic Pathway: The riboflavin biosynthetic pathway is often subject to feedback regulation. Engineering strains to be resistant to feedback inhibition can lead to higher yields. nih.gov This can be achieved by introducing mutations in the regulatory regions of the rib operon.

Enhancing Precursor Supply: Increasing the intracellular pools of the precursors GTP and Ru5P is a key strategy. The pentose (B10789219) phosphate (B84403) pathway (PPP) is the source of Ru5P. Redirecting carbon flux towards the PPP by deleting genes in competing pathways, such as the Embden-Meyerhof-Parnas (glycolysis) and Entner-Doudoroff pathways, has been successful in E. coli. nih.gov Similarly, engineering the purine (B94841) biosynthetic pathway to increase the supply of GTP has been shown to enhance riboflavin production in B. subtilis. nih.gov

Blocking Competing Pathways: Minimizing the conversion of riboflavin to its active forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), can lead to the accumulation of riboflavin. This can be achieved by modulating the expression of the gene encoding riboflavin kinase (ribF). nih.gov

The table below provides examples of genetic modifications and their impact on riboflavin production in E. coli.

Table 2: Genetic Engineering Strategies to Enhance Riboflavin Production in E. coli

| Strain | Genetic Modification | Riboflavin Titer (mg/L) |

|---|---|---|

| RF01S | Overexpression of ribABDEC | 229.1 |

| RF05S | RF01S + deletion of pgi and ED pathway genes, overexpression of acs | 585.2 |

| RF05S-M40 | RF05S + modulated expression of ribF | 1036.1 |

Source: Adapted from Lin et al. (2014) nih.gov

These biotechnological approaches, combining optimized fermentation strategies with advanced metabolic engineering, have been instrumental in developing highly efficient and sustainable processes for the industrial production of riboflavin. nih.gov

Theoretical and Computational Studies of Rubroflavin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the electronic structure and reactivity of Rubroflavin (Riboflavin) can be understood at a molecular level. These computational methods are essential for elucidating the fundamental properties that govern the biological function of this vital molecule.

Researchers have employed Density Functional Theory (DFT) methods, such as B3LYP and M062x, to optimize the geometries of Riboflavin (B1680620) conformers. britannica.com These calculations are foundational for determining the most stable three-dimensional structures of the molecule. Following optimization, the Gibbs free energy of these conformers can be calculated, and their population ratios estimated using the Boltzmann distribution, providing insight into which structures are most likely to be present under physiological conditions. britannica.com

To understand the electronic behavior that drives Riboflavin's reactivity, particularly in redox reactions, methods like the symmetry-adapted cluster-configuration interaction (SAC-CI) have been used to determine valence ionization energies. britannica.com The natural bond orbital (NBO) approach further allows for the calculation of orbital electron densities, which helps in characterizing the ionization processes. britannica.com Such studies are crucial for understanding how Riboflavin's electronic structure is linked to its biological activity, including its role in cellular redox processes and as a potential photosensitizer. britannica.com

The reactivity of the isoalloxazine ring system, the core of the flavin molecule, is a key area of investigation. Upon binding to apoflavodoxin, the isoalloxazine ring becomes strongly immobilized. oregonstate.edu Computational studies have explored how modifications to this ring system and the hybridization state of its nitrogen atoms, particularly N(5) and N(10), modulate its reactivity. oregonstate.edu It has been suggested that the sp2 hybridization degree of these nitrogen atoms is a primary factor governing the molecule's reactivity with oxygen, rather than the π-electron density at the C(4a) position. oregonstate.edu Quantum chemical methods are instrumental in investigating these subtle electronic effects that have profound implications for the catalytic cycle of flavoenzymes. nih.gov

Table 1: Computational Methods in this compound (Riboflavin) Research

| Computational Method | Application | Key Findings | References |

| Density Functional Theory (DFT) | Geometry optimization of conformers. | Provides stable 3D structures and informs on relative populations of different conformers. | britannica.com |

| Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) | Calculation of valence ionization energies. | Elucidates the electronic behavior related to redox reactivity. | britannica.com |

| Natural Bond Orbital (NBO) | Analysis of orbital electron densities. | Characterizes ionization processes and electronic distribution. | britannica.com |

Molecular Dynamics Simulations for Investigating Interactions with Biological Systems

Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between this compound and its biological targets, such as enzymes and binding proteins. mdpi.com These simulations model the movement of atoms over time, offering insights into the conformational changes, binding stability, and interaction forces that are difficult to observe experimentally. nih.govjksus.org

MD simulations have been instrumental in studying the behavior of this compound within the active sites of enzymes. For example, simulations of riboflavin synthase, an enzyme crucial for the biosynthesis of Riboflavin, have been used to identify potential inhibitors. jksus.orgplu.mx By simulating the enzyme in complex with various small molecules, researchers can assess the stability of the interactions and predict which compounds are most likely to act as effective inhibitors. jksus.orgplu.mx Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) to assess conformational stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. jksus.org

The binding of this compound to transport proteins, such as riboflavin-binding protein (RBP), has also been investigated using MD simulations. These studies can reveal the specific amino acid residues that are critical for binding and the network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the mechanism of this compound transport and for designing analogs with altered binding properties.

MD simulations are typically performed using force fields like AMBER, which define the potential energy of the system. jksus.org The system, consisting of the protein, the ligand (this compound), and a solvent environment (typically water), is simulated for a period of nanoseconds to microseconds. mdpi.comjksus.org The resulting trajectory provides a detailed movie of the molecular interactions, allowing for the calculation of various properties, including binding free energies, which can be used to rank the affinity of different ligands for the protein target. mdpi.com

Table 3: Parameters Analyzed in Molecular Dynamics Simulations of this compound Systems

| Parameter | Description | Insight Provided | References |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Indicates the conformational stability of the protein-ligand complex over time. | jksus.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position during the simulation. | Identifies flexible and rigid regions of the protein and ligand. | jksus.org |

| Binding Free Energy | The overall energy change upon binding of the ligand to the protein. | Quantifies the affinity of the ligand for its target. | mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Reveals key interactions that contribute to binding specificity and stability. | mdpi.com |

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for Rubroflavin, and what methodological considerations are critical for optimizing yield and purity in laboratory settings?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation or photochemical methods. Key considerations include solvent selection (polar vs. non-polar), reaction temperature control, and catalyst efficiency. For purity optimization, techniques like column chromatography or recrystallization should be systematically validated. Experimental protocols must detail stoichiometric ratios, reaction kinetics, and purification steps to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Mass spectrometry (MS) provides molecular weight validation, while UV-Vis spectroscopy identifies chromophoric behavior. For functional analysis, cyclic voltammetry can assess redox activity. All methods require calibration against reference standards and validation of detection limits .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity and potential mechanisms of action?

- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with controlled variables such as pH, temperature, and cell line specificity. Dose-response curves and time-dependent analyses are essential. Include positive/negative controls and validate results via triplicate trials. Statistical tools (e.g., ANOVA) should analyze significance, aligning with NIH guidelines for preclinical reporting .

Advanced Research Inquiries

Q. What experimental approaches can elucidate this compound’s mechanistic role in cellular redox signaling pathways?

- Methodological Answer : Combine genetic knockout models (e.g., CRISPR/Cas9) with fluorescence-based probes (e.g., ROS sensors) to track this compound’s interaction with redox enzymes. Proteomic profiling and siRNA silencing can identify downstream targets. Data integration should use bioinformatics tools (e.g., STRING or KEGG pathways) to map signaling networks. Ensure ethical approval for biological models .

Q. How can researchers resolve contradictory findings regarding this compound’s redox behavior observed in different experimental models?

- Methodological Answer : Apply systematic review frameworks (e.g., Cochrane guidelines) to assess study heterogeneity, including differences in model organisms, dosages, or assay conditions. Meta-analyses can quantify effect sizes, while sensitivity testing identifies confounding variables. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics and toxicity profile?

- Methodological Answer : Prioritize models with metabolic similarities to humans (e.g., murine or zebrafish systems). Parameters include bioavailability, half-life, and organ-specific accumulation. Use LC-MS/MS for plasma concentration tracking and histopathology for toxicity assessment. Align with ARRIVE guidelines for ethical and reproducible animal studies .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

- Methodological Answer : Multivariate regression models can account for covariates (e.g., cell viability, enzyme activity). Bayesian statistics are suitable for small sample sizes, while machine learning (e.g., random forests) identifies non-linear relationships. Data must be preprocessed for outliers and normalized to baseline measurements .

Q. How can researchers validate this compound’s target specificity when off-target interactions are suspected?

- Methodological Answer : Employ affinity chromatography coupled with pull-down assays to isolate binding partners. Competitive inhibition assays and surface plasmon resonance (SPR) quantify binding kinetics. Cross-validate findings with orthogonal methods like microscale thermophoresis (MST) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.